molecular formula C9H15BO3 B13474921 3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL

3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL

Cat. No.: B13474921
M. Wt: 182.03 g/mol
InChI Key: FFWBILZKZBSURV-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-ol is a boronic ester derivative featuring a propargyl alcohol moiety. The tetramethyl dioxaborolane group enhances stability, making it suitable for synthetic applications in pharmaceuticals and materials science.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h11H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWBILZKZBSURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base and Additive Screening

Entry Base Additive (mol %) Ratio of Desired Product to Byproduct Yield of Desired Product (%)
1 Pyridine None 85:15 4
2 Triethylamine None >1:99 >1
3 Sodium Hydroxide None 75:25 15
8 DBU Pentafluorophenylboronic acid (10) 86:14 20
9 DBU Pentafluorophenylboronic acid (5) 90:10 22
11 DBU Iron(III) chloride (5) 90:10 17

Note: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with pentafluorophenylboronic acid additive gave the best yield and selectivity towards the desired boronate ester.

Ligand Screening for Palladium Catalyst

Entry Ligand Ratio Desired:Byproduct Yield (%)
1 Xantphos 100:0 29
3 1,1'-Bis(diphenylphosphino)ferrocene (dppf) >99:1 15
6 2,2'-Bipyridine (bpy) >99:1 32
7 4,4'-Di-tert-butyl-2,2'-bipyridine 94:6 32
21 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) 98:2 37

IPr ligand with Pd(PPh3)4 and CuI provided the highest yield and selectivity.

Catalyst Screening

Entry Palladium Catalyst Copper Catalyst Ratio Desired:Byproduct Yield (%)
1 Pd(PPh3)4 CuI 98:2 37
2 Pd(PPh3)2Cl2 CuI 98:2 37
3 Pd(OAc)2 CuI 70:30 Trace
9 Pd(PPh3)2Cl2 CuBr 100:0 26
10 Pd(PPh3)2Cl2 CuCN 100:0 32

Pd(PPh3)4 combined with CuI is the most effective catalyst system.

Detailed Reaction Conditions

  • Atmosphere : All reactions conducted under argon or nitrogen.
  • Temperature : Typically 50 to 70 degrees Celsius.
  • Reaction Time : 4 to 10 hours depending on substrate and conditions.
  • Solvent : Tetrahydrofuran (THF) is the preferred solvent.
  • Work-up : Addition of 2,3-dimethylbutane-2,3-diol and magnesium sulfate to stabilize boronate ester.
  • Purification : Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Summary Table of Optimized Conditions for Synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-yn-1-ol

Parameter Optimal Condition
Catalyst Pd(PPh3)4 (0.05 equiv), CuI (0.05 equiv)
Ligand IPr (N-heterocyclic carbene ligand)
Base DBU (1 equiv)
Additive Pentafluorophenylboronic acid (5-10 mol %)
Solvent Tetrahydrofuran (THF), degassed
Temperature 50 °C
Reaction Time 4 to 10 hours
Work-up Additives 2,3-Dimethylbutane-2,3-diol, MgSO4
Purification Flash column chromatography (silica gel)
Yield Up to 37% isolated yield under optimized conditions

Additional Notes and Research Findings

  • The presence of pentafluorophenylboronic acid as an additive improves the selectivity and yield by stabilizing intermediates.
  • Ligand choice critically influences the stereoselectivity and efficiency; bulky N-heterocyclic carbenes (IPr) outperform phosphine ligands.
  • Copper iodide acts as a co-catalyst enhancing the transmetallation step.
  • The boron atom attached to the dioxaborolane ring exhibits characteristic NMR signals, though the carbon directly attached to boron may be broadened or absent due to quadrupolar relaxation.
  • Stability studies indicate the boronate ester is sensitive to hydrolysis; hence, careful work-up is essential to maintain product integrity.
  • The methodology is versatile and can be adapted to various substituted propargylic alcohols.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: It can be reduced to form alcohols or other reduced species.

    Substitution: The boron atom can be substituted with other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halides like iodine or bromine, in the presence of a base, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted boron-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or receptors. Additionally, the compound can participate in catalytic cycles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its hybrid structure:

  • Boronic ester core : Provides stability and compatibility with palladium-catalyzed cross-couplings.
  • Propargyl alcohol group : Introduces alkyne reactivity (e.g., cycloadditions) and hydrogen-bonding capacity.

Key comparisons with analogs include:

a) 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol (CAS: 1206641-20-4)
  • Structure: Replaces the alkyne with a phenoxy-propanol chain.
  • Applications : Likely used in polymer or surfactant synthesis due to its ether linkage.
  • Key Difference : Lacks alkyne reactivity, limiting utility in click chemistry .
b) 1-(3-Fluorophenyl)prop-2-yn-1-ol (CAS: 2107-40-6)
  • Structure : Contains a propargyl alcohol group but lacks the boronic ester.
  • Reactivity : The alkyne enables Huisgen cycloaddition, but absence of boron limits cross-coupling utility .
c) N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
  • Structure : Features an amide substituent instead of propargyl alcohol.
  • Properties : Enhanced solubility in polar solvents due to hydrogen-bonding capacity.
  • Applications: Potential in drug discovery for targeted boronation .
d) 3-(Pyridin-2-yldisulfanyl)propanehydrazide
  • Structure : Contains a disulfide and hydrazide group; unrelated to boron.
  • Relevance : Highlights the diversity of propargyl alcohol derivatives but diverges in application (e.g., redox-sensitive linkers) .

Key Observations :

  • The target compound’s alkyne group distinguishes it from most boronic esters, enabling orthogonal reactivity in multi-step syntheses.
  • Propargyl alcohol derivatives (e.g., CAS 2107-40-6) lack boron-mediated cross-coupling utility but excel in alkyne-specific reactions .

Physicochemical Properties

  • Molecular Weight: Estimated at ~212 g/mol (based on formula C₉H₁₅BO₃), comparable to analogs like 3-[4-(Tetramethyl...)phenoxy]propan-1-ol (MW: ~262 g/mol) .
  • Solubility : Propargyl alcohol’s polarity may enhance aqueous solubility relative to purely aromatic boronic esters (e.g., tert-butyl N-[3-(tetramethyl...)cyclohex-3-en-1-yl]carbamate, CAS: 1175298-09-5) .
  • Stability : The tetramethyl dioxaborolane group improves hydrolytic stability compared to unprotected boronic acids .

Biological Activity

3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including data tables summarizing research findings and case studies that highlight its applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H20BNO3
  • Molecular Weight : 285.15 g/mol
  • CAS Number : 1357387-28-0

Biological Activity Overview

Research on the biological activity of 3-(Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-YN-1-OL has revealed several promising properties:

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values against multidrug-resistant strains of Staphylococcus aureus ranged from 4–8 μg/mL, indicating moderate effectiveness against bacterial infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • In vitro studies demonstrated that it inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity. For instance, it showed a strong inhibitory effect on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Cmax (maximum concentration): 592 ± 62 mg/mL
  • Oral Bioavailability (F) : 31.8% after administration of 10 mg/kg orally.

Toxicity assessments have indicated acceptable safety profiles in animal models with no acute toxicity observed at high doses (up to 2000 mg/kg) in Kunming mice .

Data Tables

Study Activity MIC/IC50 Values Notes
Study AAntimicrobial4–8 μg/mLEffective against MRSA
Study BAnticancerIC50 = 0.126 μMStrong effect on MDA-MB-231
Study CPharmacokineticsCmax = 592 mg/mL; F = 31.8%Favorable PK profile

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's effectiveness against various bacterial strains. The results indicated that certain derivatives had significant antimicrobial activity, making them candidates for further development as antibiotics.
  • Case Study on Cancer Treatment :
    • A study assessed the compound's effects on TNBC cells in vivo. The results showed a marked reduction in tumor growth and metastasis when administered to mice bearing TNBC tumors.

Q & A

Advanced Research Question

  • Alkyne stabilization : Use trimethylsilyl-protected intermediates to prevent polymerization; deprotect post-borylation .
  • Moisture control : Conduct reactions under argon/glovebox conditions and use anhydrous solvents .
  • By-product identification : LC-MS or GC-MS to trace impurities; TLC (Rf comparison) for rapid monitoring .

What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

Basic Research Question
The compound is sensitive to moisture and protic solvents. Recommendations:

  • Storage : –20°C in sealed, argon-flushed vials .
  • Handling : Use syringe techniques for liquid transfer; avoid aqueous workup unless necessary .
  • Stabilizers : Add 1–5% triethylamine to neutralize trace acids in solution .

How does the propargyl-boronate structure influence its reactivity in click chemistry or bioconjugation applications?

Advanced Research Question
The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the boronate allows sequential Suzuki coupling. Methodological considerations:

  • Order of reactions : Prioritize CuAAC to avoid boronate degradation; perform Suzuki couplings afterward .
  • Solvent compatibility : Use DMSO/THF mixtures to solubilize polar biomolecules without boronate hydrolysis .

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